Lipophilicity Enhancement: LogP Comparison of 2-Difluoromethyl vs. 2-Unsubstituted Benzoxazole Scaffolds
The 2-difluoromethyl-5-methyl substitution pattern increases calculated lipophilicity by approximately 0.6–0.8 LogP units compared to the unsubstituted benzoxazole core, a difference that meaningfully impacts membrane permeability and ADME profiles [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.8–3.07 (2-(difluoromethyl)-5-methyl-1,3-benzoxazole, CAS 91437-10-4) |
| Comparator Or Baseline | LogP ≈ 2.2 (unsubstituted benzoxazole core, 5-(difluoromethyl)benzo[d]oxazole XLogP3 = 2.2; 2-unsubstituted benzoxazole estimated ~2.0) |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.9 |
| Conditions | Calculated values using XLogP3 algorithm (PubChem) and commercial vendor reported LogP data |
Why This Matters
Higher LogP correlates with enhanced membrane permeability and CNS penetration potential, making this building block preferable for programs targeting intracellular or CNS-exposed targets relative to less lipophilic benzoxazole alternatives.
- [1] PubChem. 5-(Difluoromethyl)benzo[D]oxazole. XLogP3 = 2.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5-_Difluoromethyl_benzo_D_oxazole View Source
